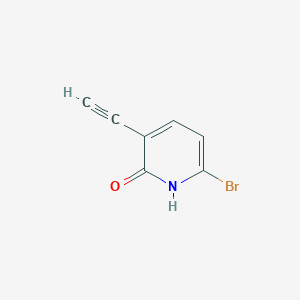
6-Bromo-3-ethynyl-2-hydroxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-ethynyl-2-hydroxypyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 6th position, an ethynyl group at the 3rd position, and a hydroxyl group at the 2nd position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethynyl-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-ethynyl-2-hydroxypyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of side reactions and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-ethynyl-2-hydroxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Coupling: Formation of biaryl or other coupled products through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-ethynyl-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-ethynyl-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-hydroxypyridine: Lacks the ethynyl group, leading to different reactivity and applications.
6-Bromo-2-hydroxypyridine:
3-Ethynyl-2-hydroxypyridine: Lacks the bromine atom, resulting in different chemical behavior and applications.
Uniqueness
6-Bromo-3-ethynyl-2-hydroxypyridine is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct reactivity and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C7H4BrNO |
|---|---|
Molekulargewicht |
198.02 g/mol |
IUPAC-Name |
6-bromo-3-ethynyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H4BrNO/c1-2-5-3-4-6(8)9-7(5)10/h1,3-4H,(H,9,10) |
InChI-Schlüssel |
VCTYUBQYCYARBB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(NC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)







![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)

